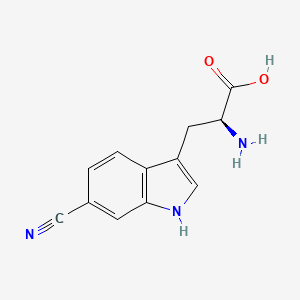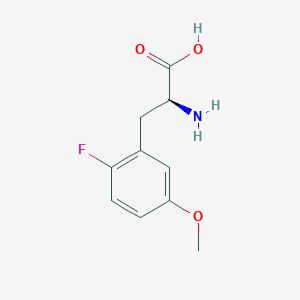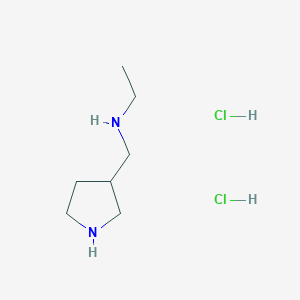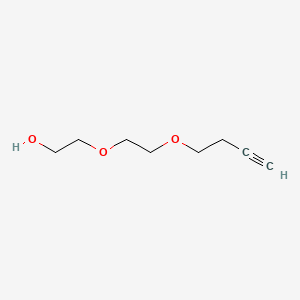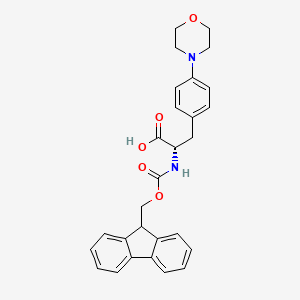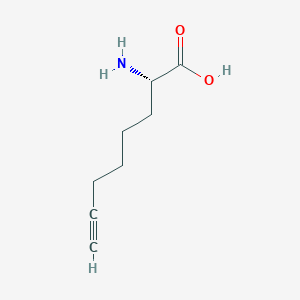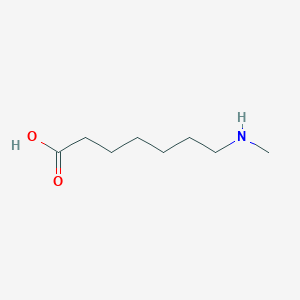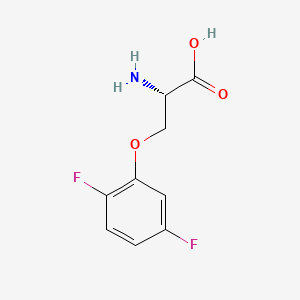
Br-PEG9-CH2CH2Br
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Br-PEG9-CH2CH2Br: is a halogenated polyethylene glycol (PEG) compound commonly used in pegylation processes. It is a heterobifunctional PEG linker, meaning it has two different functional groups at each end of the molecule. This compound is widely utilized in various research and development projects due to its unique reactivity and versatility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The process typically involves the reaction of PEG with brominating agents under controlled conditions to ensure the selective introduction of bromine atoms at the desired positions .
Industrial Production Methods: Industrial production of Br-PEG9-CH2CH2Br involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, ensuring consistent quality for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Br-PEG9-CH2CH2Br undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be replaced by nucleophilic reagents, making it a valuable compound for bioconjugation and pegylation.
Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions involving this compound are limited, it is likely that the compound can participate in these reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Reagents: Common nucleophiles used in substitution reactions with this compound include amines, thiols, and alcohols.
Reaction Conditions: These reactions typically occur under mild conditions, often in the presence of a base to facilitate the nucleophilic attack on the bromine atoms.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield a PEG-amine derivative, while reaction with a thiol would produce a PEG-thiol derivative.
Applications De Recherche Scientifique
Br-PEG9-CH2CH2Br has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Br-PEG9-CH2CH2Br primarily involves its ability to undergo substitution reactions with nucleophiles. The bromine atoms in the compound are reactive sites that can be replaced by various nucleophilic groups, allowing for the formation of stable covalent bonds with target molecules. This property makes this compound a valuable tool in bioconjugation and pegylation processes .
Comparaison Avec Des Composés Similaires
PEG-Derivatives: Other PEG derivatives with different functional groups, such as PEG-NH2, PEG-SH, and PEG-COOH, which offer different reactivity and applications.
Uniqueness: this compound is unique due to its heterobifunctional nature, providing two different reactive sites that allow for more versatile and selective modifications compared to homobifunctional PEG linkers .
Propriétés
IUPAC Name |
1-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]-2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40Br2O9/c21-1-3-23-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h1-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYBCSNGUHWYIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCBr)OCCOCCOCCOCCOCCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40Br2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B8233631.png)
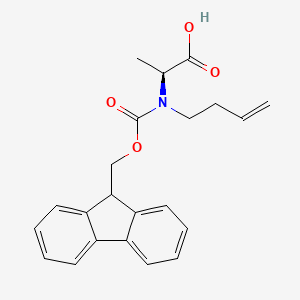
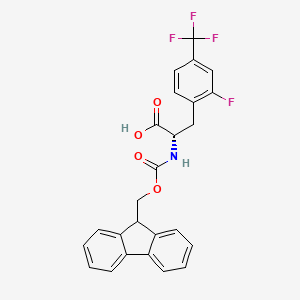
![(2S)-3-(5-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B8233649.png)
![(2R)-5,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B8233653.png)
